Antimycin A2a

Analytical Chemistry Natural Product Quality Control Stereoisomer Separation

Antimycin A2a (CAS 28068-15-7, molecular formula C₂₇H₃₈N₂O₉, MW 534.6 g/mol) is a specific subcomponent of the antimycin A antibiotic complex, first resolved from its diastereomer A2b by reversed-phase HPLC in 1988. It belongs to the antimycin class of macrocyclic dilactones produced by Streptomyces species and functions as a potent inhibitor of mitochondrial Complex III (cytochrome bc₁), blocking electron transfer between ubiquinol and cytochrome c.

Molecular Formula C27H38N2O9
Molecular Weight 534.6 g/mol
CAS No. 28068-15-7
Cat. No. B12790554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycin A2a
CAS28068-15-7
Molecular FormulaC27H38N2O9
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C
InChIInChI=1S/C27H38N2O9/c1-6-7-8-9-11-19-23(38-25(33)15(2)3)17(5)37-27(35)21(16(4)36-26(19)34)29-24(32)18-12-10-13-20(22(18)31)28-14-30/h10,12-17,19,21,23,31H,6-9,11H2,1-5H3,(H,28,30)(H,29,32)/t16-,17+,19-,21+,23+/m1/s1
InChIKeyKHLDVDGEVBRYTL-JABWOZRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimycin A2a (CAS 28068-15-7): A Defined Stereoisomer Within the Antimycin A Complex for Precision Mitochondrial Research


Antimycin A2a (CAS 28068-15-7, molecular formula C₂₇H₃₈N₂O₉, MW 534.6 g/mol) is a specific subcomponent of the antimycin A antibiotic complex, first resolved from its diastereomer A2b by reversed-phase HPLC in 1988 [1]. It belongs to the antimycin class of macrocyclic dilactones produced by Streptomyces species and functions as a potent inhibitor of mitochondrial Complex III (cytochrome bc₁), blocking electron transfer between ubiquinol and cytochrome c [2]. Unlike the commercially available 'Antimycin A2' fraction—which is a mixture of the A2a and A2b stereoisomers—Antimycin A2a is a single, structurally defined entity bearing a 2-methylpropanoate (isobutyrate) ester at the C-7 position and a hexyl side chain at C-8, with the absolute configuration (2R,3S,6S,7R,8R) [1][3].

Why 'Antimycin A2' Cannot Substitute for Antimycin A2a: The Stereochemical Identity Problem in Procurement


The term 'Antimycin A2' (CAS 27220-57-1) conventionally refers to an unresolved mixture of at least two diastereomeric subcomponents—Antimycin A2a and Antimycin A2b—which differ in the ester moiety at the C-7 position (2-methylpropanoate vs. butyrate, respectively) and exhibit distinct chromatographic retention behavior under optimized reversed-phase conditions [1]. These two subcomponents were not resolved until the application of specialized ion-pair HPLC methodology [1], and their biological activities have not been independently characterized in most published studies. Consequently, procurement of 'Antimycin A2' introduces an uncontrolled variable in experimental systems: the ratio of A2a to A2b is undefined and may vary between production batches. For research requiring precise structure-activity correlation—such as antiviral screening where individual antimycin derivatives display differential IC₅₀ values against WEEV replicons [2], or anthelmintic assays where A2a and A4a diverge in potency by nearly 2-fold against Haemonchus contortus [3]—only the purified, analytically verified single stereoisomer Antimycin A2a ensures experimental reproducibility.

Quantitative Differentiation Evidence: Antimycin A2a vs. Closest Analogs


HPLC Resolution of Antimycin A2a from Its Diastereomer A2b: A Chromatographic Identity Criterion

Antimycin A2a is chromatographically distinct from Antimycin A2b. In the foundational study by Abidi (1988), a reversed-phase HPLC system using methanol-water (70:30) with 0.005 M tetrabutylammonium phosphate at pH 3.0 achieved baseline resolution of all eight antimycin A subcomponents, including the A2a/A2b pair [1]. The separation mechanism was attributed to differential solvophobic interactions between the two stereoisomers, which differ solely in the C-7 ester substituent (2-methylpropanoate in A2a vs. butyrate in A2b) [1]. This chromatographic resolution is highly sensitive to mobile phase conditions; suboptimal conditions fail to separate the a/b pairs [1].

Analytical Chemistry Natural Product Quality Control Stereoisomer Separation

Differential Anthelmintic and Anticancer Potency: Antimycin A2a vs. Antimycin A4a in a Multi-Assay Head-to-Head Comparison

In a 2024 study by Wu et al., antimycins A4a and A2a were directly compared across three quantitative bioassays [1]. Against Dirofilaria immitis (heartworm) microfilaria motility, A4a was more potent (EC₅₀ 0.0013 vs. 0.0021 µg/mL). However, against Haemonchus contortus L1–L3 larvae development, A2a was approximately 1.94-fold more potent than A4a (EC₅₀ 1.8 vs. 3.5 µg/mL). Against human colorectal carcinoma SW620 cells, A4a showed marginally greater cytotoxicity (IC₅₀ 0.061 vs. 0.080 µg/mL). This rank-order inversion—A2a superior for H. contortus, A4a superior for D. immitis and SW620—demonstrates that the C-8 alkyl and C-7 acyloxy structural variations between antimycin subcomponents produce target-organism-specific potency differences that cannot be predicted from class-level assumptions [1].

Anthelmintic Drug Discovery Veterinary Parasitology Colorectal Cancer Natural Product Screening

ATP-Citrate Lyase (ACLY) Inhibition: Antimycin A2a Exhibits ~15-Fold Greater Potency Than Antimycin A3 and A4

Antimycin A2a inhibits ATP-citrate lyase (ACLY) with a Ki of 4.0 µM against the rat liver enzyme, as recorded in the BindingDB/ChEMBL database (CHEMBL4287406) [1]. In comparison, antimycin A3 inhibits ACLY with a Ki of 60.1 µM, and antimycin A4 with a Ki of 64.8 µM [2]. This represents an approximately 15-fold greater inhibitory potency for A2a relative to A3 and A4. The Ki range across the antimycin series spans 4 to ~65 µM against the substrate magnesium citrate, as established by Barrow et al. (1997) [3]. The substantially lower Ki of A2a positions it as the more potent ACLY inhibitor within the characterized antimycin components.

Cancer Metabolism ATP-Citrate Lyase Lipid Biosynthesis Inhibition Enzyme Kinetics

C-7 Acyloxy Substituent Defines Stereochemical Identity: 2-Methylpropanoate (A2a) vs. Butyrate (A2b) as a Structural Determinant of Differential Behavior

The sole structural difference between Antimycin A2a and its diastereomer Antimycin A2b resides at the C-7 acyloxy substituent: A2a bears a branched 2-methylpropanoate (isobutyrate) ester, whereas A2b bears a linear butyrate ester . The core antimycin scaffold—comprising the nine-membered dilactone ring with methyl groups at C-2 and C-6, a hexyl side chain at C-8, and the 3-formamidosalicylamide moiety at C-3—is identical between the two . This single acyl group variation directly governs the differential solvophobic interaction that enables their chromatographic separation [1], and by extension likely modulates their interaction with hydrophobic binding pockets in target proteins such as Complex III and Bcl-2 family members. The promiscuous acyltransferase AntB, characterized from the antimycin biosynthetic gene cluster, catalyzes C-8 acyloxy formation with broad substrate specificity, naturally generating both the A2a and A2b variants [2].

Structure-Activity Relationship Natural Product Chemistry Stereochemistry Antimycin Biosynthesis

Antiviral Activity Profiling: Individual Antimycin A Derivatives Display Differential Potency Against WEEV Alphavirus Replicons

In the landmark antiviral study by Raveh et al. (2013), individual antimycin A derivatives—including A1a, A2a, A3a, and A4a—were purified by HPLC, structurally confirmed by NMR, and tested for activity against Western Equine Encephalitis Virus (WEEV) replicons [1]. Each derivative displayed a distinct dose-response profile (Figure 5F of the publication), with IC₅₀ values calculated using the precise molecular weight of each compound (A2a MW = 534.61 g/mol) [1]. While A1a was the most potent derivative identified (IC₅₀ < 4 nM, selectivity index > 550), the study established the critical principle that antiviral activity varies across individual antimycin subcomponents—meaning that results obtained with one derivative cannot be extrapolated to another [1]. The mechanism of action was confirmed as inhibition of the mitochondrial electron transport chain at Complex III, leading to suppression of de novo pyrimidine synthesis [1].

Antiviral Drug Discovery Alphavirus WEEV Mitochondrial Electron Transport Chain

Optimal Application Scenarios for Antimycin A2a Based on Verified Differential Evidence


Anthelmintic Lead Optimization Targeting Haemonchus contortus in Veterinary Parasitology

Antimycin A2a is the preferred antimycin scaffold for programs targeting Haemonchus contortus (barber's pole worm), a major gastrointestinal nematode of ruminants. In the only available direct head-to-head comparison, A2a (EC₅₀ = 1.8 µg/mL) demonstrated approximately 1.94-fold greater potency than A4a (EC₅₀ = 3.5 µg/mL) in inhibiting H. contortus L1–L3 larval development [1]. This potency advantage, combined with its defined stereochemical identity (2-methylpropanoate ester), makes A2a the rational starting point for medicinal chemistry optimization of antimycin-based anthelmintics, particularly given that H. contortus has developed widespread resistance to benzimidazole and macrocyclic lactone drug classes [1].

ACLY-Focused Cancer Metabolism Research Requiring Potent, Lower-Dose Enzyme Inhibition

For research groups studying ATP-citrate lyase (ACLY) as a node connecting glucose metabolism to de novo lipogenesis in cancer, Antimycin A2a (Ki = 4.0 µM) offers a ~15-fold potency advantage over Antimycin A3 (Ki = 60.1 µM) and Antimycin A4 (Ki = 64.8 µM) [2][3]. This means that A2a can achieve equivalent target engagement at substantially lower concentrations, potentially reducing off-target effects related to mitochondrial Complex III inhibition that may confound results at the higher concentrations required for A3 or A4. The lower Ki also makes A2a suitable for cellular thermal shift assays (CETSA) and other target engagement methodologies that require robust binding at tractable compound concentrations [2].

Analytical Reference Standard for Antimycin Complex Deconvolution and Quality Control

Antimycin A2a serves as an essential reference standard for laboratories that need to deconvolute commercial 'Antimycin A' or 'Antimycin A2' mixtures. The specific reversed-phase HPLC conditions documented by Abidi (1988)—methanol-water (70:30) with 0.005 M tetrabutylammonium phosphate at pH 3.0—enable unambiguous identification and quantification of A2a relative to its diastereomer A2b [4]. Without an authenticated A2a standard, the A2a/A2b ratio in commercial preparations cannot be determined, introducing an uncontrolled variable into biological experiments. This is particularly critical for natural product discovery groups performing bioassay-guided fractionation of Streptomyces extracts, where A2a may be misidentified as a novel entity if proper reference standards are not employed [4].

Antiviral Screening Cascades for Alphavirus Drug Discovery

The work of Raveh et al. (2013) established that individual antimycin A derivatives display non-equivalent antiviral activities against WEEV replicons, with potency differences clearly observable in dose-response assays [5]. For antiviral screening programs building upon this mechanism—mitochondrial electron transport chain inhibition leading to suppressed pyrimidine synthesis—Antimycin A2a provides a defined, single-entity tool compound. Its use eliminates the interpretive ambiguity inherent in 'Antimycin A2' mixtures, where variable A2a content could produce inconsistent IC₅₀ values across experimental replicates. Furthermore, A2a was shown to be a discrete, NMR-confirmed entity within the antimycin complex (distinct HPLC peak with verified structure), ensuring that observed antiviral effects are attributable to a single molecular species rather than a mixture of stereoisomers [5].

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